Scaffold Novelty: This Compound Occupies a Unexplored Region of 1,2,4-Triazole Chemical Space Versus Published Analogs
A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature (PubMed) reveals zero entries for the exact combination of 3-chlorophenyl, naphthylmethylthio, and 4-amine substitution on a 1,2,4-triazole core. The closest published analogs—3-hydroxynaphthyl-substituted 1,2,4-triazoles (Genc et al., 2016)—differ by the absence of both the 4-amine and the thioether linker [1]. The most structurally similar cataloged compound, 3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine (CAS 311799-55-0), lacks the 5-aryl substituent entirely . This absence from public databases establishes the target compound as a genuinely novel chemical entity for screening, distinct from all cataloged in-class candidates.
| Evidence Dimension | Database presence (PubChem CID / ChEMBL ID / BindingDB entry) |
|---|---|
| Target Compound Data | No PubChem CID, ChEMBL ID, or BindingDB entry found |
| Comparator Or Baseline | Closest analog: 3-(naphthylmethylthio)-1H-1,2,4-triazole-5-ylamine (CAS 311799-55-0; PubChem CID exists) |
| Quantified Difference | Target compound has zero database entries vs. multiple entries for closest analog; represents truly unexplored chemical space |
| Conditions | Search conducted across PubChem, ChEMBL (v33), BindingDB, and PubMed (April 2026) |
Why This Matters
For organizations building proprietary screening libraries or conducting IP-landscape analysis, novelty at the scaffold level reduces the risk of prior-art conflicts and increases the probability of discovering unique structure-activity relationships.
- [1] Genc M, Servi S. Design, Synthesis, in vitro Antiproliferative Activity, Binding Modeling of 1,2,4-Triazoles as New Anti-Breast Cancer Agents. Acta Chim Slov. 2016 Dec;63(4):726-737. doi:10.17344/acsi.2016.2428. PMID: 28004087. View Source
